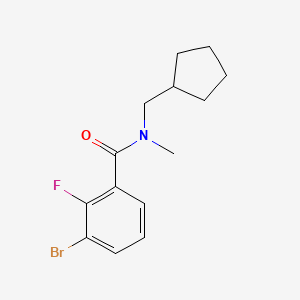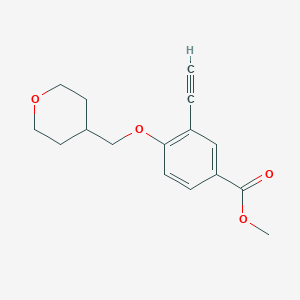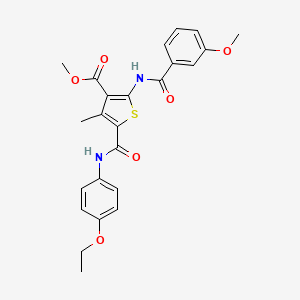
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-乙氧基苯基)氨基甲酰基)-2-(3-甲氧基苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯是一种复杂的化合物,在药物化学、材料科学和有机合成等领域具有潜在的应用。该化合物具有噻吩环,该环以其稳定性和电子特性而闻名,使其成为药物设计和其他化学应用中宝贵的骨架。
准备方法
合成路线和反应条件
5-((4-乙氧基苯基)氨基甲酰基)-2-(3-甲氧基苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯的合成通常涉及多步有机反应。一种常见的合成路线包括:
噻吩核心形成: 噻吩环可以通过Paal-Knorr合成制备,其中1,4-二羰基化合物在酸性条件下与元素硫或含硫试剂反应。
取代基的引入: 4-甲基和3-羧酸酯基团可以通过Friedel-Crafts酰化和随后的酯化反应引入。
酰胺形成: 3-甲氧基苯甲酰胺和4-乙氧基苯基氨基甲酰基通过酰胺键形成引入,通常使用偶联试剂,例如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)或DCC(二环己基碳二亚胺)在如三乙胺的碱存在下进行。
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器,这允许更好地控制反应条件和可扩展性。
化学反应分析
反应类型
氧化: 噻吩环可以进行氧化反应,通常导致形成亚砜或砜。
还原: 酰胺基团的还原可以得到相应的胺。
取代: 亲电取代反应可以在芳香环上发生,允许进一步的官能化。
常用试剂和条件
氧化: 可以使用间氯过氧苯甲酸 (m-CPBA) 或过氧化氢等试剂。
还原: 氢化铝锂 (LiAlH4) 或硼烷 (BH3) 是常用的还原剂。
取代: 使用三氯化铝 (AlCl3) 作为催化剂的Friedel-Crafts烷基化或酰化。
主要产品
氧化: 亚砜或砜。
还原: 胺。
取代: 各种烷基化或酰化衍生物。
科学研究应用
化学
在化学中,该化合物可以作为更复杂分子的构建模块。其独特的结构允许探索新的合成途径并开发新型材料。
生物
在生物学研究中,该化合物的衍生物可以被研究其作为酶抑制剂或受体调节剂的潜力,因为存在多个可以与生物靶点相互作用的官能团。
医药
在医药上,该化合物或其衍生物可以研究其潜在的治疗作用,例如抗炎、抗癌或抗菌活性。噻吩环是许多药物中常见的基序,因为它具有稳定性和与生物系统相互作用的能力。
工业
在工业中,该化合物可以用于开发具有特定电子或光学性质的新型材料,因为噻吩环具有电子性质。
作用机制
5-((4-乙氧基苯基)氨基甲酰基)-2-(3-甲氧基苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯发挥作用的机制取决于其特定的应用。例如,如果用作药物,它可能与特定的酶或受体相互作用,抑制其活性或调节其功能。多个官能团的存在允许与分子靶点发生多种相互作用,可能影响各种途径。
相似化合物的比较
类似化合物
- 5-((4-甲氧基苯基)氨基甲酰基)-2-(3-甲氧基苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯
- 5-((4-乙氧基苯基)氨基甲酰基)-2-(3-氯苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯
独特性
与类似化合物相比,5-((4-乙氧基苯基)氨基甲酰基)-2-(3-甲氧基苯甲酰胺)-4-甲基噻吩-3-羧酸甲酯可能由于官能团的特定组合而提供独特的性质。乙氧基和甲氧基可以影响化合物的溶解度、反应性和与生物靶点的相互作用,可能导致不同的药理学或材料性质。
属性
分子式 |
C24H24N2O6S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-17-11-9-16(10-12-17)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-7-6-8-18(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI 键 |
DGOXSEGGLPKIBZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


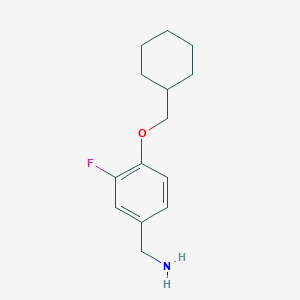

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)


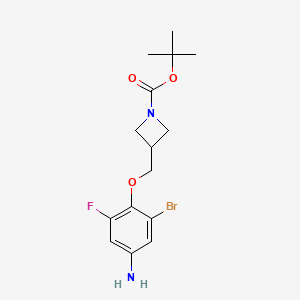
![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)

